molecular formula C13H14N2O3 B12925348 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester CAS No. 50609-57-9

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester

Cat. No.: B12925348
CAS No.: 50609-57-9
M. Wt: 246.26 g/mol
InChI Key: FHSCYCCXMSMREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester

Historical Context of Pyridopyrimidine Derivatives in Heterocyclic Chemistry

Pyridopyrimidines, ortho-fused bicyclic systems comprising pyridine and pyrimidine rings, have been integral to heterocyclic chemistry since the mid-20th century. Early work by Kisliuk et al. in the 1990s demonstrated the synthetic versatility of pyrido[2,3-d]pyrimidines through condensation and annelation reactions, which laid the groundwork for subsequent explorations of isomeric variants. While much attention focused on pyrido[2,3-d]pyrimidines due to their structural resemblance to purine bases, the [1,2-a] isomer—exemplified by the target compound—emerged as a distinct scaffold with unique electronic and steric properties.

The synthesis of ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (a closely related analog) was first reported in the late 20th century, leveraging multi-component reactions (MCRs) and cyclocondensation strategies. These methods prioritized atom economy and regioselectivity, enabling the efficient construction of the bicyclic core. Historically, the structural complexity of pyridopyrimidines necessitated innovative approaches, such as the use of organocatalysts under ultrasonic irradiation, to achieve high yields and purity.

Significance of Bicyclic Heteroaromatic Systems in Medicinal Chemistry

Bicyclic heteroaromatic systems, including pyridopyrimidines, are privileged scaffolds in drug discovery due to their ability to mimic endogenous biomolecules and engage diverse biological targets. For instance, quinazoline derivatives like gefitinib and erlotinib—approved tyrosine kinase inhibitors for non-small cell lung cancer—highlight the therapeutic value of fused nitrogenous rings. The target compound’s pyrido[1,2-a]pyrimidine framework shares this bioisosteric advantage, potentially enabling interactions with enzymes such as dihydrofolate reductase (DHFR) or kinases through hydrogen bonding and π-π stacking.

Structural modifications at key positions further modulate pharmacological activity. Substituents like the 6-methyl and 4-oxo groups in the target compound enhance lipophilicity and metabolic stability, while the ethyl ester moiety improves bioavailability through prodrug strategies. Comparative studies of pyridopyrimidine isomers reveal that the [1,2-a] configuration confers distinct electronic effects, influencing binding affinities to targets like adenosine receptors or DNA topoisomerases.

Table 1: Structural and Functional Attributes of this compound
Property Detail
CAS Number 16867-53-1
Core Structure Pyrido[1,2-a]pyrimidine fused bicyclic system
Key Substituents 6-Methyl, 4-oxo, ethyl ester, acetic acid
Pharmacophoric Features Hydrogen-bond acceptors (carbonyl, pyrimidine N), hydrophobic methyl group
Synthetic Accessibility Achieved via MCRs, cyclocondensation, and organocatalytic methods

The integration of pyridopyrimidine derivatives into drug discovery pipelines underscores their adaptability to structure-activity relationship (SAR) studies. For example, hybridizing the core scaffold with piperazine or triazole moieties has yielded compounds with enhanced antitumor activity, as demonstrated by Gineinah et al.. While the target compound itself remains underexplored in preclinical studies, its structural kinship to validated pharmacophores suggests untapped potential in addressing unmet medical needs. Future research directions may include computational docking studies to identify novel targets and optimization of its ester moiety to improve pharmacokinetic profiles.

Properties

CAS No.

50609-57-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)7-10-8-14-11-6-4-5-9(2)15(11)13(10)17/h4-6,8H,3,7H2,1-2H3

InChI Key

FHSCYCCXMSMREH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

Preparation Methods

Cyclization via Malonate Derivatives and Phosphoryl Chloride

One common approach involves heating malonate derivatives with phosphoryl chloride (POCl3) in a sealed tube at elevated temperatures (~150 °C) for several hours (around 3 hours). This step facilitates cyclization and formation of the pyrido[1,2-a]pyrimidine core with a 4-oxo group and carboxylate ester functionality.

  • Reaction conditions:
    • Malonate derivative (1 equivalent)
    • POCl3 (excess, e.g., 8.2 mL, 87.7 mmol)
    • Sealed tube, 150 °C, 3 hours
  • Workup:
    • Removal of excess POCl3 by distillation under reduced pressure
    • Extraction with dichloromethane (DCM)
    • Washing with aqueous sodium hydroxide (10%) to remove residual POCl3
    • Drying over sodium sulfate and concentration to yield crude product

This method yields 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester with reported yields around 70%.

Azide-Mediated Cyclization

Another method involves the use of 2-amino-3-methylpyridine hydrochloride and sodium azide in dimethylformamide (DMF) at room temperature, followed by reaction with ethyl ethoxymethylene cyanoacetate at elevated temperature (90 °C) for 6 hours. Subsequent addition of phosphorus oxychloride and further heating promotes cyclization to the pyrido[1,2-a]pyrimidine derivative.

  • Key steps:
    • Suspension of 2-amino-3-methylpyridine hydrochloride and sodium azide in DMF, stirred 1 hour at room temperature
    • Addition of ethyl ethoxymethylene cyanoacetate, stirring at 90 °C for 6 hours
    • Addition of phosphorus oxychloride, stirring at 90 °C for 5 hours
    • Cooling and aqueous workup with filtration to isolate product

This method yields the pyrido[1,2-a]pyrimidin-4-one derivative, which can be further modified to the target ester.

Esterification and Functional Group Transformations

The ethyl ester group is typically introduced via esterification of the corresponding carboxylic acid or by using ethyl malonate derivatives in the initial cyclization step. Hydrolysis and re-esterification steps may be employed to optimize purity and yield.

Condensation Reactions for Derivative Synthesis

The ethyl ester of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid can undergo further condensation with aldehydes (e.g., salicylaldehyde or hydroxy-substituted pyridopyrimidine aldehydes) in ethanol with piperidine as a catalyst under reflux conditions (4–5 hours). This step is used to synthesize various derivatives but also confirms the availability and reactivity of the ester functionality in the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Temperature Time Yield Notes
Cyclization with POCl3 Malonate derivative POCl3, sealed tube 150 °C 3 h ~70% Efficient for 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester
Azide-mediated cyclization 2-amino-3-methylpyridine hydrochloride, sodium azide, ethyl ethoxymethylene cyanoacetate DMF, POCl3 RT to 90 °C 6-11 h total 26% (for related pyrimidinone) Multi-step, moderate yield, requires careful handling of azides
Esterification/Condensation Carboxylic acid or ester intermediates Ethanol, piperidine, aldehydes Reflux 4-5 h Variable Used for derivative synthesis confirming ester functionality

Research Findings and Considerations

  • The use of phosphoryl chloride is critical for ring closure and introduction of the 4-oxo group, but requires careful control of temperature and reaction time to optimize yield and minimize side reactions.
  • Azide-based methods provide an alternative route but involve handling potentially hazardous azide salts and require multiple steps with moderate yields.
  • The ester group is stable under the reaction conditions used for cyclization and can be further functionalized, enabling synthesis of diverse derivatives for pharmaceutical applications.
  • Purification typically involves extraction, washing, and crystallization steps to obtain analytically pure compounds.
  • Spectroscopic methods such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H14N2O3C_{13}H_{14}N_{2}O_{3}, characterized by a pyrido-pyrimidine structure that is integral to its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, which are critical factors in drug design.

Anti-inflammatory Properties

Research indicates that derivatives of 4H-pyrido[1,2-a]pyrimidine exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited the activity of hyaluronidase, an enzyme involved in inflammation processes. Notably, compounds with specific nitrogen-containing heterocycles showed greater efficacy than standard anti-inflammatory drugs like Indomethacin at comparable concentrations .

Table 1: Anti-inflammatory Activity of Selected Derivatives

CompoundInhibition (%)Standard Comparison
4H-Pyrido[1,2-a]pyrimidine derivative 185%Indomethacin (70%)
4H-Pyrido[1,2-a]pyrimidine derivative 290%Indomethacin (70%)

Anticancer Potential

The anticancer properties of this compound class are notable. A series of studies have synthesized various pyrido[3,4-d]pyrimidine derivatives that demonstrated selective cytotoxicity against human cancer cell lines, including breast and renal cancers. The structure-activity relationship (SAR) studies revealed that modifications at the C-4 position significantly influenced their anticancer activity. Compounds identified as promising candidates for further clinical development include those exhibiting selective inhibition against the UO-31 renal cancer cell line and MDA-MB-468 breast cancer cell line .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-468 (Breast)5.0
Compound BUO-31 (Renal)4.5

Other Therapeutic Applications

Beyond anti-inflammatory and anticancer uses, compounds within this class have shown potential in treating other conditions:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial infections.
  • Psychotropic Effects : Similar structural compounds are utilized in treating psychiatric disorders such as schizophrenia (e.g., Risperidone and Paliperidone) .

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological Relevance
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo- , ethyl ester Methyl at position 8 C₁₃H₁₆N₂O₃ 248.28 Positional isomerism (6- vs. 8-methyl) Detected in petroleum-contaminated soil; environmental persistence noted
N-(4-Chlorophenyl)-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Carboxamide at position 3 C₁₆H₁₃ClN₃O₂ 313.74 Replacement of acetic acid ethyl ester with carboxamide Enhanced hydrogen-bonding potential; potential kinase inhibition
Ethyl 6-methyl-4-oxo-1-propanoyl-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Hexahydro core + propionyl C₁₅H₂₂N₂O₄ 294.35 Saturated ring system (increased flexibility) Improved lipophilicity (logP ~1.21); used in dual PI3K/mTOR inhibitor studies

Key Observations :

  • Substituent Position : The 6-methyl isomer (target compound) vs. 8-methyl may exhibit distinct electronic effects due to steric and resonance differences, impacting receptor binding.
  • Functional Groups : The ethyl ester group in the target compound offers hydrolytic stability compared to carboxamides (e.g., ), which may enhance metabolic resistance but reduce hydrogen-bonding interactions.

Key Observations :

  • The target compound’s synthesis shares methodologies with kinase inhibitor derivatives (e.g., Suzuki couplings in ), but its ester group necessitates milder conditions to avoid hydrolysis.
  • Halogenated analogs (e.g., ) exhibit higher reactivity in cross-coupling reactions, enabling diversification for structure-activity relationship (SAR) studies.

Pharmacological and Physicochemical Properties

Key Observations :

  • The target compound’s hydrophobicity (logP ~1.5) aligns with analogs showing moderate cell permeability but may limit aqueous solubility.
  • Hexahydro derivatives (e.g., ) balance lipophilicity and solubility, enhancing in vivo efficacy in xenograft models .

Biological Activity

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrido[1,2-a]pyrimidine family, characterized by a fused bicyclic structure. Its molecular formula is C₁₁H₁₃N₃O₃, and it features a carboxylic acid group and an ethyl ester that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance activity against various bacterial strains.

CompoundActivityReference
4H-Pyrido[1,2-a]pyrimidine-3-acetic acidAntibacterial
6-Methyl-4-oxo derivativesAntifungal

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, which are critical in the inflammatory response.

Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound. For example, it has been shown to reduce oxidative stress in neuronal cells and protect against apoptosis induced by neurotoxic agents.

The biological activity of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in inflammation and oxidative stress.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Radical Scavenging : Its structure allows it to act as a scavenger for free radicals, thus protecting cells from oxidative damage.

Case Study 1: Neuroprotection in PC12 Cells

In a study involving PC12 cells exposed to hydrogen peroxide, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the upregulation of Bcl-2 expression and downregulation of Bax, indicating its role in apoptosis regulation.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics, suggesting its potential as an effective antimicrobial agent.

Research Findings Summary

Recent literature emphasizes the promising biological activities associated with 4H-Pyrido[1,2-a]pyrimidine derivatives:

  • Antimicrobial : Effective against multiple bacterial strains with varying mechanisms.
  • Anti-inflammatory : Significant reduction in cytokine levels.
  • Neuroprotective : Enhanced cell survival under oxidative stress conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing intermediates like 6-methyl-4-oxo-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbohydrazide with aromatic acids in POCl₃ for 4–6 hours, followed by neutralization with saturated NaHCO₃ and purification via column chromatography (ethyl acetate/n-hexane) . Alternative routes involve coupling 2-chloro-4-oxo-pyrimidine aldehydes with ethyl N-alkylglycinates in methanol under triethylamine catalysis, followed by sodium methoxide-mediated cyclization .
  • Key Variables : Reaction time (4–6 hours for POCl₃-based synthesis), temperature (reflux conditions), and solvent polarity (methanol vs. POCl₃) critically impact product purity and yield.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridopyrimidine core and substituents (e.g., methyl or trifluoromethyl groups) .
  • HRMS : Validates molecular weight and fragmentation patterns, particularly for detecting acetyl or ester moieties .
  • HPLC : Used for purity assessment (>95%) and identification of byproducts (e.g., unreacted aldehydes or hydrolysis products) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Methodology :

  • Substituent Variation : Introduce substituents at the pyridine (e.g., methyl, trifluoromethyl) or acetic acid (e.g., ethyl ester vs. free acid) positions to modulate lipophilicity and target binding .
  • Enzyme Assays : Test inhibitory activity against kinases (e.g., PI3K/mTOR) using recombinant enzymes and cellular phosphorylation assays (e.g., Akt/p70s6k pathways) .
  • Computational Modeling : Dock derivatives into kinase active sites (e.g., PI3Kγ) to predict binding affinities and guide synthetic efforts .

Q. How should researchers address contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compare datasets from enzymatic assays (IC₅₀) vs. cellular viability assays (e.g., MTT) to identify off-target effects or metabolic instability .
  • Proteomic Profiling : Use kinome-wide screening to identify unintended kinase interactions that may explain divergent results .
  • Solubility Studies : Assess logP and aqueous solubility to rule out bioavailability issues masking true potency .

Q. What strategies are effective for improving the metabolic stability of the ethyl ester moiety in vivo?

  • Methodology :

  • Prodrug Design : Replace the ethyl ester with tert-butyl or cyclopentyl esters to delay hydrolysis .
  • Metabolite Identification : Incubate the compound with liver microsomes and use LC-MS to identify major degradation products (e.g., free acetic acid) .
  • Stabilization via Steric Hindrance : Introduce bulky substituents adjacent to the ester group to reduce enzymatic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.